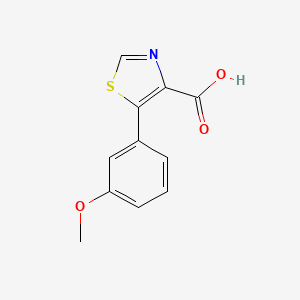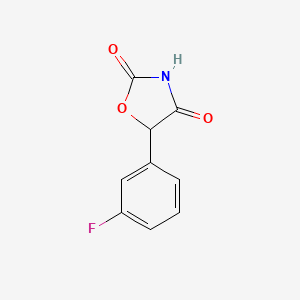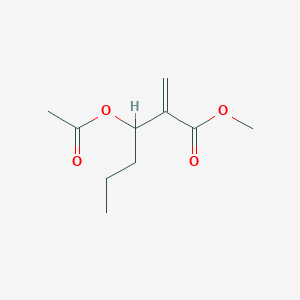
ethyl 2-cyano-2-propanamidoacetate
Descripción general
Descripción
Ethyl 2-cyano-2-propanamidoacetate is an organic compound with the molecular formula C8H12N2O3. It is a versatile compound used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ester group, and an amido group, making it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-propanamidoacetate can be synthesized through several methods:
Cyanoacetylation of Amines: This method involves the reaction of ethyl cyanoacetate with various amines. The reaction can be carried out without solvents at room temperature or with heating.
Kolbe Nitrile Synthesis: This method uses ethyl chloroacetate and sodium cyanide to produce ethyl cyanoacetate, which can then be reacted with amines to form this compound.
Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid to produce ethyl cyanoacetate, which can then be used in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-propanamidoacetate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The cyano and ester groups make the compound reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of bases like piperidine or pyridine as catalysts.
Michael Addition: Requires the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.
Michael Addition: Yields 1,4-addition products.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-propanamidoacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-propanamidoacetate depends on its application:
Comparación Con Compuestos Similares
Ethyl 2-cyano-2-propanamidoacetate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional amido group, making it more versatile in certain reactions.
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide structure but differ in their substituents, affecting their reactivity and applications.
List of Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Cyanoacetamide
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(propanoylamino)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)10-6(5-9)8(12)13-4-2/h6H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
NCGATHCFRNRSGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C#N)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
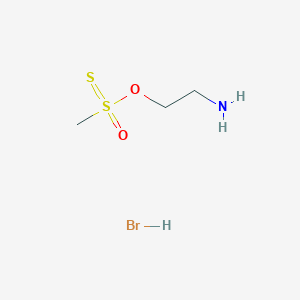
![2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B8652584.png)
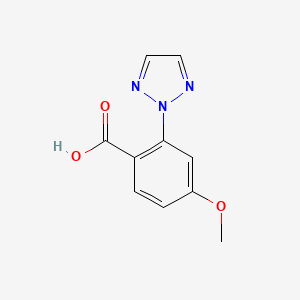
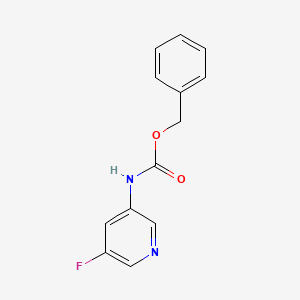
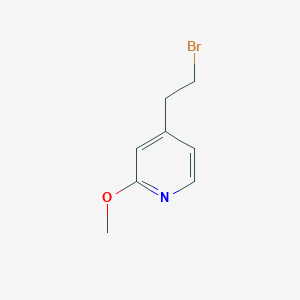
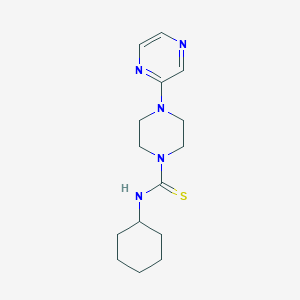
![4-Chloro-2-[(ethoxycarbonyl)amino]benzonitrile](/img/structure/B8652630.png)
![4-[2-(3-Chlorophenyl)acetylamino]butyric acid](/img/structure/B8652633.png)
![1-[(Pyrimidin-5-ylcarbonyl)-amino]cyclobutanecarboxylic acid](/img/structure/B8652647.png)


